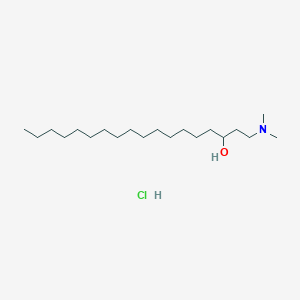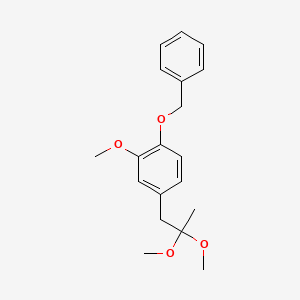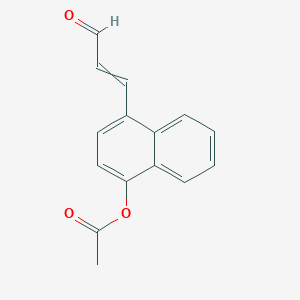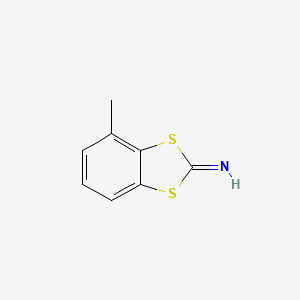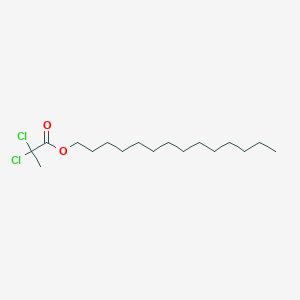
Tetradecyl 2,2-dichloropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl 2,2-dichloropropanoate is a chemical compound with the molecular formula C17H32Cl2O2 It is an ester derived from 2,2-dichloropropanoic acid and tetradecanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetradecyl 2,2-dichloropropanoate can be synthesized through the esterification of 2,2-dichloropropanoic acid with tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecyl 2,2-dichloropropanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of 2,2-dichloropropanoic acid and tetradecanol.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction: The compound can undergo reduction reactions to remove the chlorine atoms, resulting in the formation of less chlorinated derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Hydrolysis: 2,2-dichloropropanoic acid and tetradecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Less chlorinated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Tetradecyl 2,2-dichloropropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the 2,2-dichloropropanoate moiety into target molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of tetradecyl 2,2-dichloropropanoate involves its interaction with specific molecular targets and pathways. The compound’s ester bond can be hydrolyzed by esterases, releasing 2,2-dichloropropanoic acid and tetradecanol. The 2,2-dichloropropanoic acid can then interact with cellular components, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloropropanoic acid: The parent acid from which tetradecyl 2,2-dichloropropanoate is derived.
Tetradecanol: The alcohol component used in the esterification reaction.
Sodium tetradecyl sulfate: A related compound with surfactant properties used in medical and industrial applications.
Uniqueness
This compound is unique due to its specific combination of the 2,2-dichloropropanoate moiety and the long alkyl chain of tetradecanol
Eigenschaften
CAS-Nummer |
89876-43-7 |
|---|---|
Molekularformel |
C17H32Cl2O2 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
tetradecyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C17H32Cl2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-16(20)17(2,18)19/h3-15H2,1-2H3 |
InChI-Schlüssel |
SUVQYVDLKGACHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)C(C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


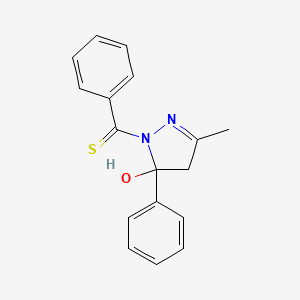

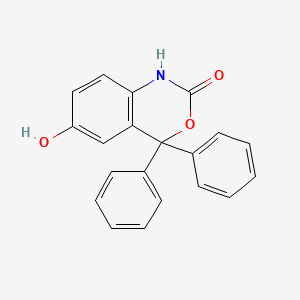

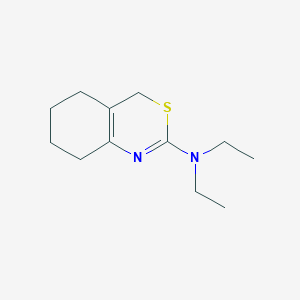
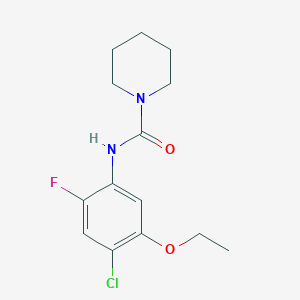
![(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide](/img/structure/B14376531.png)
